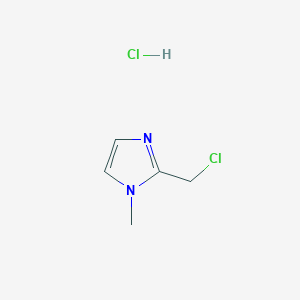

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPKQBKSBWIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383656 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78667-04-6 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic organic compound with the CAS number 78667-04-6 . This guide provides an in-depth overview of its chemical structure, synthesis, physicochemical properties, and its significance as a versatile intermediate in organic synthesis and pharmaceutical development. The presence of a reactive chloromethyl group on the imidazole scaffold makes it a valuable building block for the introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a diverse range of molecular architectures. While its 5-nitro derivative has garnered significant attention as a key precursor to the antitrypanosomal drug fexinidazole, the non-nitrated parent compound also holds potential in medicinal chemistry. This document aims to be a comprehensive resource for researchers working with this compound, providing both theoretical insights and practical methodologies.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1-methylimidazole ring substituted at the 2-position with a chloromethyl group, and it is supplied as a hydrochloride salt.

Molecular Formula: C₅H₈Cl₂N₂

Molecular Weight: 167.04 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 78667-04-6 | [1] |

| Molecular Formula | C₅H₈Cl₂N₂ | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 170-175 °C | [1] |

| Solubility | Soluble in water and alcohol, slightly soluble in ether. | [1] |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 1-methyl-1H-imidazole. The first step is a hydroxymethylation at the 2-position, followed by chlorination of the resulting alcohol.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole (Free Base)

A plausible experimental protocol for the synthesis of the free base, 2-(chloromethyl)-1-methyl-1H-imidazole, is based on the chlorination of (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride.[2]

Materials:

-

(1-Methyl-1H-imidazol-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or other suitable inert solvent)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1-methyl-1H-imidazol-2-yl)methanol in anhydrous chloroform.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

-

Dilute the crude residue with anhydrous diethyl ether and concentrate again to help remove residual thionyl chloride. The crude product is often used in the next step without further purification.[2]

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the crude free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of the (1-methyl-1H-imidazol-2-yl)methyl moiety onto a variety of nucleophiles, such as amines, thiols, and alcohols.

The imidazole ring itself is an electron-rich aromatic system. The nitrogen at the 3-position is basic and can be protonated or alkylated. The C-H protons of the imidazole ring can also be exchanged under certain conditions, although the chloromethyl group is the primary site of reactivity in nucleophilic substitution reactions.

Applications in Drug Development

While this compound itself is not a therapeutic agent, it and its derivatives are important intermediates in the synthesis of pharmaceuticals.

Key Intermediate for Fexinidazole Synthesis (as the 5-Nitro Derivative)

The most prominent application of a closely related compound, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole , is in the synthesis of fexinidazole .[3][4] Fexinidazole is an oral medication used to treat human African trypanosomiasis (sleeping sickness).[3]

The synthesis of fexinidazole involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-(methylthio)phenol.[3]

Caption: Synthesis of Fexinidazole from its 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole precursor.

This highlights the importance of the 2-(chloromethyl)-1-methyl-imidazole scaffold in accessing complex drug molecules. The non-nitrated version can be a precursor to the 5-nitro derivative through nitration, or it can be used to synthesize analogs of fexinidazole or other compounds where the nitro group is not desired.

Potential for Other Medicinal Chemistry Applications

The imidazole moiety is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including antifungal, antibacterial, and anticancer properties.[5] The ability to readily introduce the (1-methyl-1H-imidazol-2-yl)methyl group using this compound makes it a valuable tool for the synthesis of novel drug candidates. Researchers can utilize this building block to explore structure-activity relationships by incorporating the 1-methylimidazole unit into new molecular frameworks.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.

-

Eye and Skin Contact: Causes burns. Avoid contact with eyes and skin.

-

Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl protons (N-CH₃) typically in the range of 3.5-4.0 ppm.

-

A singlet for the chloromethyl protons (CH₂Cl) typically in the range of 4.5-5.0 ppm.

-

Two doublets or two singlets for the imidazole ring protons (C4-H and C5-H) in the aromatic region (around 7.0-7.5 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (N-CH₃).

-

A signal for the chloromethyl carbon (CH₂Cl).

-

Signals for the imidazole ring carbons (C2, C4, and C5).

-

-

IR Spectroscopy:

-

C-H stretching vibrations for the methyl and methylene groups.

-

C=N and C=C stretching vibrations characteristic of the imidazole ring.

-

A C-Cl stretching vibration.

-

-

Mass Spectrometry:

-

The mass spectrum of the free base (C₅H₇ClN₂) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight, along with characteristic isotopic peaks for the presence of a chlorine atom.

-

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for the incorporation of the 1-methylimidazole moiety into more complex molecules. The prominent role of its 5-nitro derivative in the synthesis of the essential medicine fexinidazole underscores the importance of this chemical scaffold. With appropriate safety precautions, this compound can be a powerful tool for researchers and scientists in the development of new pharmaceuticals and other functional organic materials.

References

- ChemicalBook. Synthesis and Introduction of Fexinidazole. (2024-01-09).

- ChemBK. 2-(Chloromethyl)-1-methylimidazole hydrochloride. (2024-04-09).

- Benchchem. 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole.

- Echemi. 2-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE.

- Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.

- HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- PubChem. 2-(chloromethyl)-1-methyl-1H-imidazole.

- PubChem. 2-(Chloromethyl)-1H-imidazole hydrochloride.

- Benchchem. Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.

- NIST. Imidazole, 2-methyl-, hydrochloride.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).

- PubChem. This compound.

- Fluorochem. 2-(Chloromethyl)-1-methyl-5-nitro-imidazole.

- Guidechem. 2-(chloromethyl)-1-methyl-1h-imidazole 19225-92-4.

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

- ResearchGate. Researches and applications of nitroimidazole heterocycles in medicinal chemistry.

- ResearchGate.

- Sigma-Aldrich. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.

- PubChem. 2-(chloromethyl)-1H-imidazole.

- ChemicalBook. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis.

- Echemi. 2-(CHLOROMETHYL)

- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR.

- PMC. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

- MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.

Sources

The Ascendancy of 1-Methyl-Imidazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 1-methyl-imidazole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and metabolic stability, render it a privileged structure in drug design. This technical guide provides an in-depth review of the synthesis, therapeutic applications, and structure-activity relationships of 1-methyl-imidazole derivatives. We will explore their significant roles as anticancer, antimicrobial, and neuroprotective agents, delving into their mechanisms of action and the rationale behind their design. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate innovation in this dynamic area of medicinal chemistry.

Introduction: The 1-Methyl-Imidazole Core - A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The methylation at the N-1 position to form 1-methyl-imidazole profoundly influences its electronic and steric properties, often enhancing its metabolic stability and fine-tuning its interactions with biological targets. This simple modification has paved the way for the development of numerous clinically relevant drugs and investigational compounds. The 1-methyl-imidazole core's ability to serve as a versatile pharmacophore, capable of engaging in a multitude of non-covalent interactions, has cemented its importance in the pursuit of novel therapeutics.

Therapeutic Applications of 1-Methyl-Imidazole Derivatives

The structural versatility of the 1-methyl-imidazole nucleus has been exploited to develop potent and selective agents against a wide range of diseases.

Anticancer Agents: Targeting the Engines of Malignancy

1-methyl-imidazole derivatives have demonstrated significant promise in oncology by targeting key pathways involved in tumor growth and proliferation.

2.1.1 Kinase Inhibition: A Dominant Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 1-methyl-imidazole scaffold has proven to be an effective hinge-binding motif in the design of kinase inhibitors.

-

Janus Kinase 2 (Jak2) Inhibition: A notable series of 1-methyl-1H-imidazole derivatives has been developed as potent inhibitors of Jak2, a key player in the Jak/STAT signaling pathway often implicated in myeloproliferative neoplasms.[1] Structure-based design led to the discovery of compounds that displayed significant tumor growth inhibition in xenograft models.[1] The 1-methyl-imidazole ring was designed to mimic the hydrogen bonding interactions of the native ATP ligand in the kinase hinge region.[2] Specifically, the imidazole ring interacts with the hinge via an acceptor-donor hydrogen-bonding motif with the backbone of leucine (L932) and glutamate (E930).[2] The N-1 methyl group is oriented towards the gatekeeper residue, and this strategic placement is crucial for maintaining potency.[2]

-

Epidermal Growth Factor Receptor (EGFR) and Src Family Kinase Inhibition: Other 1-methyl-imidazole derivatives have been investigated as inhibitors of EGFR and Src family kinases. For instance, 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl] acetamides have been explored for their anticancer potential.[3] Furthermore, novel imidazole derivatives inspired by the dual tubulin polymerization and SRC kinase inhibitor Tirbanibulin have shown remarkable cytotoxicity against various cancer cell lines.[4] These compounds are designed to modulate key pathways in cancer progression, including cell cycle regulation and apoptosis.[4]

Table 1: Anticancer Activity of Selected 1-Methyl-Imidazole Derivatives

| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| 19a | Jak2 | UKE-1 | Not specified in abstract, but showed significant in vivo tumor growth inhibition | [1] |

| 21l | Tubulin | MCF-7 | 0.132 | [5] |

| 5c | Not specified | BT474 | 35.98 (24h) | [6] |

| 5d | Not specified | BT474 | 35.56 (24h) | [6] |

| 5e | Not specified | BT474 | 39.19 (24h) | [6] |

Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1-methyl-imidazole derivatives have shown considerable potential in this arena.

2.2.1 Antibacterial Activity

Several studies have reported the synthesis and evaluation of 1-methyl-imidazole derivatives against a panel of Gram-positive and Gram-negative bacteria. For example, a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][2][7][8]thiadiazoles were synthesized, with some compounds exhibiting potent antibacterial activity with MIC values as low as 0.5 μg/mL.[9] Another study highlighted a 5-nitroimidazole/oxazolidinone hybrid containing a 2-methyl-imidazole moiety with a potent MIC value of 200 nM against Bacillus cereus.[10]

2.2.2 Antifungal Activity

The 1-methyl-imidazole scaffold is also a key feature in some antifungal agents. Research has demonstrated that certain 1-methyl-imidazole derivatives exhibit strong antifungal activity against various fungal species, including Saccharomyces cerevisiae, Candida albicans, and Candida krusei.[11] The mechanism of action for many azole antifungals, a class that includes imidazole derivatives, involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis in fungi.[12]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 15t | S. aureus, E. coli, etc. | 1-2 | [9] |

| 16d | S. aureus, E. coli, etc. | 0.5 | [9] |

| HL1 | Staphylococcus aureus | 625 | [13] |

| HL1 | MRSA | 1250 | [13] |

| HL2 | Staphylococcus aureus | 625 | [13] |

| HL2 | MRSA | 625 | [13] |

| HL2 | Escherichia coli | 2500 | [13] |

| HL2 | Pseudomonas aeruginosa | 2500 | [13] |

| 2d | S. aureus | 0.25 | [14] |

| 2a | K. pneumoniae | 0.25 | [14] |

Agents for Neurodegenerative Diseases: A Glimmer of Hope

While the research is still in its early stages, imidazole-based compounds are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

-

Alzheimer's Disease: Imidazole derivatives are being investigated for their ability to modulate targets relevant to Alzheimer's disease.[15] One hypothesis suggests that the imidazole ring can bind to the side chains of amyloid-β peptides, potentially interfering with their aggregation, a key pathological hallmark of the disease.[16] Computational studies have also identified imidazole-based compounds as potential inhibitors of glutaminyl-peptide cyclotransferase, an enzyme implicated in Alzheimer's pathology.[17] Preclinical studies using an imidazole-linked heterocycle have shown promising results in a mouse model of Alzheimer's, ameliorating cognitive impairment and reducing neuroinflammation markers.[18]

-

Parkinson's Disease: While direct evidence for 1-methyl-imidazole derivatives in Parkinson's is still emerging, related imidazole-containing structures are showing promise. For instance, imidazole-dicarboxylic acid derivatives have demonstrated antiparkinsonian activity in experimental models.[19] The rationale for exploring these compounds often stems from their potential to modulate neuroinflammation and protect neurons from degeneration, key processes in Parkinson's disease.[20][21]

Synthesis of 1-Methyl-Imidazole Derivatives: Building the Core

The synthesis of 1-methyl-imidazole derivatives can be achieved through various established and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

N-Methylation of Imidazole

A straightforward and common method for the synthesis of the 1-methyl-imidazole core is the direct N-methylation of imidazole. This is typically achieved using a methylating agent such as methyl iodide in the presence of a base.

Caption: General scheme for the N-methylation of imidazole.

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful three-component reaction that allows for the construction of highly substituted imidazoles.[3] This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). The in situ formation of an aldimine from the aldehyde and amine is followed by a [3+2] cycloaddition with TosMIC to yield the imidazole ring.[22]

Caption: The Van Leusen three-component synthesis of imidazoles.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of 1-methyl-imidazole derivatives and their biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

In the context of kinase inhibitors, SAR studies have revealed key structural features that govern potency and selectivity. For 1-methyl-imidazole-based Jak2 inhibitors, modifications to the groups attached to the imidazole core have a profound impact on activity. For instance, the nature of the linker between the imidazole and other aromatic rings, as well as the substituents on those rings, can dramatically alter the IC50 values.[1] A study on imidazole derivatives as anti-mitotic agents showed that a 3,4,5-trimethoxyphenyl group, reminiscent of the phenstatin scaffold, was crucial for optimal activity.[5]

Antimicrobial Activity

For antimicrobial 1-methyl-imidazole derivatives, SAR studies have shown that the nature and position of substituents on the aryl rings attached to the imidazole core are critical. Electron-withdrawing groups have been shown to influence antifungal activity.[11] For example, the replacement of a chlorine atom with a methyl group (an electron-donating group) was found to decrease the antifungal potential against S. cerevisiae.[23]

Caption: Simplified SAR for antifungal 1-methyl-imidazole derivatives.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for key assays are provided below.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol outlines a general method for determining the in vitro inhibitory activity of 1-methyl-imidazole derivatives against a target protein kinase.

Materials:

-

Recombinant human kinase (e.g., Jak2, EGFR)

-

Peptide substrate specific for the kinase

-

ATP

-

Kinase assay buffer

-

Test compounds (1-methyl-imidazole derivatives) dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase assay buffer to the final desired concentrations.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

-

Kinase/Substrate Addition: Add 2 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Stop the reaction and generate a luminescent signal according to the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent to deplete unused ATP and then a second reagent to convert the ADP produced into a luminescent signal.[7]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1-methyl-imidazole derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Standard antibiotics (e.g., ciprofloxacin, vancomycin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.[13]

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a dilution series of a standard antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[13]

Conclusion and Future Directions

1-methyl-imidazole derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and potentially neuroprotective agents underscores their therapeutic potential. The continued exploration of their structure-activity relationships, coupled with advances in synthetic chemistry and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and improved therapies for a range of human diseases. Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives to facilitate their translation into the clinic. The strategic application of computational modeling and structure-based design will be instrumental in accelerating the discovery of next-generation 1-methyl-imidazole-based drugs.

References

[7] Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/application-of-2-bromo-6-methyl-1h-benzo-d-imidazole-in-kinase-inhibitor-synthesis]

[24] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502422/]

[2] (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/259438901_Discovery_of_1-Methyl-1H-imidazole_Derivatives_as_Potent_Jak2_Inhibitors]

[8] Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10892]

[25] An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-1-methylimidazole-from-imidazole-and-methanol]

[13] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502422/]

[18] Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958212/]

[3] Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. ResearchGate. [URL: https://www.researchgate.net/publication/51110756_Imidazole_piperazines_SAR_and_development_of_a_potent_class_of_cyclin-dependent_kinase_inhibitors_with_a_novel_binding_mode]

[1] Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24359159/]

[11] Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683433/]

[5] Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4783]

[20] Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Targeting α-Synuclein. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8832591/]

[26] In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_308771746]

[6] Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05168]

[14] Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10668903/]

[19] Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy. Pensoft. [URL: https://pharmacia.pensoft.net/article/100078/]

[15] Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [URL: https://www.researchgate.net/publication/349885822_Multi_target-directed_imidazole_derivatives_for_neurodegenerative_diseases]

[23] Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683433/]

[27] Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-spectral-characterization-and-antimicrobial-studies-of-novel-imidazole-derivatives.pdf]

[16] Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29106759/]

[17] Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39038422/]

[28] Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/catalyst-free-synthesis-of-imidazoles-characterization-and-its-antimicrobial-activity.pdf]

[29] Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22920090/]

[30] Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/850]

[31] Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8997787/]

[4] Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC. [URL: https://bmccancer.biomedcentral.com/articles/10.1186/s12885-025-15012-z]

[22] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151241/]

[32] Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/913/mak441bul.pdf]

[10] An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3196]

[12] Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3566]

[33] Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. MDPI. [URL: https://www.mdpi.com/1422-0067/24/7/6023]

[34] Inhibitory Potential of a Novel Imidazole Derivative as Evaluated by Time-Kill and Dehydrogenase Activity. ResearchGate. [URL: https://www.researchgate.net/publication/232238059_Inhibitory_Potential_of_a_Novel_Imidazole_Derivative_as_Evaluated_by_Time-Kill_and_Dehydrogenase_Activity]

[35] Interactions analysis of JAK2 inhibitors. (A) Interactions of JAK2... ResearchGate. [URL: https://www.researchgate.net/figure/Interactions-analysis-of-JAK2-inhibitors-A-Interactions-of-JAK2-binding-site_fig1_328059293]

[9] Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36945745/]

[36] Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7761005/]

[37] Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381668/]

[38] Antibacterial activity (MIC µg mL -1 ) of compounds 1 -10 and 12MIC µg... ResearchGate. [URL: https://www.researchgate.net/figure/Antibacterial-activity-MIC-g-ml-1-of-compounds-1-10-and-12_tbl2_236881766]

[21] Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers. [URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.642328/full]

Sources

- 1. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rrpharmacology.ru [rrpharmacology.ru]

- 20. Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson’s Disease Targeting α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]

- 22. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. asianpubs.org [asianpubs.org]

- 26. researchgate.net [researchgate.net]

- 27. derpharmachemica.com [derpharmachemica.com]

- 28. jocpr.com [jocpr.com]

- 29. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

understanding the mechanism of action for imidazole-based compounds

**A Technical Guide to the

Mechanisms of Action of Imidazole-Based Compounds**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind with high affinity to a wide array of biological targets.[3] This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents.[1][2] This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their pharmacological effects, focusing on enzyme inhibition and receptor antagonism. By synthesizing technical details with field-proven insights, this document aims to equip researchers and drug development professionals with a robust understanding of imidazole's role in modern therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole nucleus is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids.[3][4] This natural prevalence underscores its physiological significance and compatibility. In drug design, the imidazole ring is considered a "privileged scaffold" because its derivatives can interact with numerous, distinct biological targets.[5] The two nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with proteins and enzymes.[3] This dual nature is critical to its ability to function across different biological contexts.

The primary mechanisms of action for imidazole-based compounds can be broadly categorized into two major classes:

-

Enzyme Inhibition: Where the compound directly binds to an enzyme, often at its active site, and blocks its normal function. This is a common mechanism for antifungal and anticancer imidazole drugs.[6][7]

-

Receptor Antagonism: Where the compound binds to a cellular receptor, preventing its activation by natural ligands. This is characteristic of antihistamines and certain antihypertensive agents.[8][9]

Core Mechanism I: Enzyme Inhibition

Imidazole derivatives are potent inhibitors of several enzyme classes, most notably the cytochrome P450 (CYP450) superfamily.[10] The nitrogen atom at position 3 of the imidazole ring is particularly adept at coordinating with the heme iron atom present in the active site of these enzymes, leading to potent and often selective inhibition.[10]

Antifungal Action: Inhibition of Lanosterol 14α-Demethylase

The most well-established mechanism for imidazole-based antifungals (e.g., Ketoconazole, Miconazole) is the inhibition of the fungal CYP450 enzyme, lanosterol 14α-demethylase.[11][12]

-

Causality of the Mechanism: This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[12][13] By inhibiting this enzyme, imidazole antifungals disrupt the integrity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[12][14] This selective targeting of a fungal-specific pathway is the basis for their therapeutic efficacy and relatively low toxicity to the host.[14]

-

Molecular Interaction: The unsubstituted nitrogen atom (N-3) of the imidazole ring coordinates directly with the ferric iron atom of the heme group within the enzyme's active site. This binding prevents the enzyme from processing its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.

Anticancer Action: Targeting Diverse Enzymes

The imidazole scaffold is a privileged structure in the development of anticancer drugs, targeting a range of enzymes critical for cancer cell proliferation and survival.[5][15]

-

Kinase Inhibition: Many imidazole-based compounds are designed to target protein kinases, which are often overactive in cancer cells.[6][7] They act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates involved in signaling pathways that control cell growth and division. Targets include EGFR, VEGFR, and other tyrosine kinases.[16][17]

-

Aromatase Inhibition: Azole compounds, including some imidazoles, are potent inhibitors of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[10][11] By blocking estrogen production, these drugs are effective in treating hormone-receptor-positive breast cancer.

-

Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16][18]

Core Mechanism II: Receptor Antagonism

The ability of the imidazole ring to mimic the structure of endogenous ligands allows it to act as a competitive antagonist at various cell surface receptors.

Antihistamine Action: H2 Receptor Blockade

Cimetidine, a landmark imidazole-based drug, functions as a potent antagonist of the histamine H2 receptor.

-

Causality of the Mechanism: The imidazole ring of cimetidine is a structural analog of histamine. It binds to the H2 receptors on parietal cells in the stomach lining. By competitively blocking histamine from binding, cimetidine inhibits the secretion of gastric acid. This action is fundamental to the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).

Other Receptor Targets

Imidazole derivatives have been developed to target a variety of other receptors, demonstrating the scaffold's versatility:

-

Angiotensin II Receptor Antagonists: Certain imidazole-based compounds are potent and selective antagonists of the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[8][19]

-

Serotonin (5-HT) Receptor Modulators: The imidazole scaffold has been incorporated into molecules that act as antagonists or partial agonists at serotonin receptors, showing potential for the treatment of depression and anxiety.[20]

-

Adrenergic Receptor Modulators: Imidazole compounds can act as both agonists and antagonists at adrenergic receptors, influencing processes like blood pressure regulation and nasal decongestion.[21]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described, rigorous experimental workflows are essential. The following protocols represent standard, self-validating methodologies in the field.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., CYP450)

This protocol determines the inhibitory potential of an imidazole compound against a specific enzyme.

Objective: To calculate the IC50 (half-maximal inhibitory concentration) value of a test compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the recombinant target enzyme (e.g., human CYP3A4) in an appropriate buffer.

-

Prepare a solution of a fluorogenic substrate specific to the enzyme.

-

Prepare a "stop solution" (e.g., trichloroacetic acid in acetonitrile) to terminate the reaction.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme buffer.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

-

Data Acquisition & Analysis:

-

Read the fluorescence intensity of each well using a plate reader at the appropriate excitation/emission wavelengths.

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: Ensures the assay is sensitive to inhibition.

-

Negative (Vehicle) Control: Represents 100% enzyme activity and is used for normalization.

-

Z'-factor Calculation: A statistical measure of assay quality (Z' > 0.5 is considered excellent).

Protocol: Radioligand Receptor Binding Assay

This protocol measures the affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of a test compound.

Methodology:

-

Reagent Preparation:

-

Prepare cell membranes expressing the target receptor (e.g., Histamine H2 receptor).

-

Prepare a radiolabeled ligand (e.g., [³H]-tiotidine) with known high affinity for the receptor.

-

Prepare a stock solution of the unlabeled test imidazole compound.

-

-

Assay Procedure:

-

In test tubes, combine the cell membranes, assay buffer, and serial dilutions of the test compound.

-

Add a fixed concentration of the radiolabeled ligand to each tube.

-

To determine non-specific binding, prepare tubes with an excess of a known, unlabeled high-affinity ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Acquisition & Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 from the curve and calculate the Ki using the Cheng-Prusoff equation.

-

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of imidazole-based drugs.[2][22] Key modifications to the imidazole scaffold can dramatically influence its biological activity. For instance, in antifungal agents, the nature of the side chain attached to the N-1 position significantly impacts the compound's affinity for lanosterol 14α-demethylase and its pharmacokinetic properties. Similarly, for kinase inhibitors, substitutions at the 2, 4, and 5 positions of the imidazole ring are critical for achieving selectivity against different kinases.[16]

| Position on Imidazole Ring | General Role in SAR | Example Therapeutic Class |

| N-1 | Often bears a bulky side chain that influences pharmacokinetics and targets specificity. | Antifungals, Kinase Inhibitors |

| C-2 | Substitution here can modulate steric and electronic properties, key for fitting into binding pockets. | Anticancer, Antihypertensives |

| N-3 | Typically unsubstituted to allow for coordination with metal ions (e.g., heme iron) in enzymes. | Antifungals, Aromatase Inhibitors |

| C-4 / C-5 | Positions for attaching various functional groups to explore interactions with receptor sub-pockets. | Receptor Antagonists, Kinase Inhibitors |

Conclusion and Future Perspectives

The imidazole scaffold remains a highly versatile and valuable core in modern drug discovery. Its ability to act through diverse mechanisms, primarily enzyme inhibition and receptor antagonism, ensures its continued relevance across a wide spectrum of diseases. Future research will likely focus on developing next-generation imidazole derivatives with enhanced selectivity and improved safety profiles. The synthesis of hybrid molecules, where the imidazole ring is combined with other pharmacophores, is a promising strategy to create multi-target agents for complex diseases like cancer.[5] Furthermore, a deeper understanding of the structural biology of imidazole-target interactions will continue to fuel rational drug design and the optimization of this truly privileged scaffold.

References

- Fromtling, R. A. (1984).

- Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry.

- Ullah, A., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

- Gras, J. (n.d.).

- Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

- Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed.

- Al-Ostoot, F. H., et al. (2021).

- Various Authors. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.

- Rizk, O. H., et al. (n.d.).

- Keenan, R. M., et al. (1992). Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model. PubMed.

- Koyuncu, I., & Azoitei, M. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.

- Kobayashi, T., et al. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists. PubMed.

- Sharma, D., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central.

- Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. ningbo-inno.com.

- Le, T. (2005).

- Kumar, A., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

- Yücel, C., & Dege, N. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Holban, A. M., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI.

- Amico, M., et al. (2009). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. PubMed.

- de Oliveira, G. G., et al. (2020). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC.

- Ullah, A., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

- Keenan, R. M., et al. (1992). Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model.

- Kamal, M., et al. (n.d.).

- Zhang, L., et al. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. onlinelibrary.wiley.com.

- Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ijpsonline.com.

- Various Authors. (n.d.). Imidazole-based adrenergic receptor agonists and antagonists.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. biolmolchem.com [biolmolchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 16. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Significance

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its bifunctional nature, possessing both a reactive chloromethyl group and an imidazole core, makes it a versatile intermediate for introducing the methyl-imidazole moiety into larger, more complex molecules. This reactivity, however, necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in the principles of risk assessment and proactive hazard management.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. This compound is classified as a corrosive and an irritant, posing significant risks upon contact or inhalation.[1][2][3]

1.1. Primary Hazards

-

Corrosive Effects: Direct contact with the solid or its solutions can cause severe burns to the skin and eyes.[1][3] The hydrochloride salt can react with moisture on tissues to release hydrochloric acid, exacerbating its corrosive nature.

-

Respiratory Tract Irritation: Inhalation of the dust can lead to chemical burns in the respiratory tract.[1]

-

Gastrointestinal Tract Burns: Ingestion is highly dangerous and can cause severe burns to the mouth, throat, and stomach.[1]

-

Harmful if Swallowed or Inhaled: Beyond its corrosive properties, the compound is classified as harmful, indicating systemic toxicity may occur.[4]

1.2. Toxicological Profile: An Area for Precaution

1.3. Chemical Reactivity and Stability

The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

The Hierarchy of Controls: A Multi-layered Defense Strategy

To effectively manage the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of dust or vapors.

-

Ventilation: Adequate general laboratory ventilation is necessary to supplement the local exhaust of the fume hood.[5]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][3]

2.2. Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.

-

Training: All personnel must receive comprehensive training on the hazards, handling procedures, and emergency response protocols for this chemical before being permitted to work with it.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is used.[4]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| PPE Category | Specification | Rationale |

| Eye and Face | Chemical splash goggles and a face shield. | To protect against splashes of solutions and airborne dust particles that can cause severe eye burns.[1] |

| Hand | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact which can cause severe burns. Regularly inspect gloves for any signs of degradation or puncture.[1] |

| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and splashes.[1] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for certain operations, such as cleaning up large spills. Follow institutional guidelines and OSHA regulations.[1] | To prevent inhalation of harmful dusts or vapors, especially in situations where engineering controls may not be sufficient. |

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.

Caption: Workflow for immediate response to an exposure event.

3.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove the individual from the area of exposure and move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

3.2. Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Step-by-Step Protocol: Weighing and Dissolving the Solid Compound

This protocol outlines the safe procedure for weighing and preparing a solution of this compound.

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate height.

-

Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, stir bar, and the chosen solvent.

-

Don appropriate PPE: chemical splash goggles, face shield, lab coat, and double nitrile gloves.

-

-

Weighing:

-

Place a piece of weigh paper on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from the storage container to the weigh paper using a clean spatula. Perform this step in the fume hood to minimize dust exposure.

-

Record the exact weight.

-

-

Dissolution:

-

Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin stirring to facilitate dissolution.

-

-

Cleanup:

-

Carefully fold the used weigh paper and dispose of it in the designated solid hazardous waste container.

-

Wipe down the spatula and any contaminated surfaces in the fume hood with a damp cloth, and dispose of the cloth in the solid hazardous waste.

-

Remove outer gloves and dispose of them in the designated waste.

-

Wash hands thoroughly.

-

Storage and Disposal: Long-Term Safety and Environmental Responsibility

5.1. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

The storage area should be designated for corrosive materials.[1]

-

Keep it away from incompatible substances such as strong oxidizing agents, acids, and bases.[3]

5.2. Disposal

-

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a robust safety culture. By understanding its hazards, implementing a multi-layered control strategy, and being prepared for emergencies, scientists can effectively mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific training and a commitment to vigilant safety practices in the laboratory.

References

-

Material Safety Data Sheet - this compound - Cole-Parmer. [Link]

-

STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole. [Link]

-

2-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 2760929 - PubChem. [Link]

-

MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride - Capot Chemical. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. americanelements.com [americanelements.com]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of this compound. The guide details its solubility profile in various solvents and explores its stability under different environmental conditions, including hydrolytic, oxidative, photolytic, and thermal stress. Detailed experimental protocols for determining solubility and stability are provided, underpinned by scientific rationale and adherence to international guidelines.

Introduction

This compound (Figure 1) is a heterocyclic organic compound with the chemical formula C5H8Cl2N2.[1] It serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in organic synthesis stems from the reactive chloromethyl group and the imidazole core, making it a versatile precursor for a range of therapeutic agents.[1] Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and safety of the final drug product.

This guide will delve into the critical aspects of the solubility and stability of this compound, providing a foundational understanding for its effective handling, storage, and application in pharmaceutical development.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C5H8Cl2N2 | [1] |

| Molecular Weight | 167.04 g/mol | PubChem CID: 2795406 |

| Melting Point | 170-175 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes.

Qualitative Solubility

This compound is described as being soluble in water and alcohol solvents, and slightly soluble in ether.[1] This general solubility profile is consistent with its hydrochloride salt form, which enhances aqueous solubility. The presence of the polar imidazole ring and the hydrochloride salt contribute to its affinity for polar solvents like water and alcohols. Conversely, its solubility is limited in non-polar solvents such as ether.

Quantitative Solubility Data

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The Shake-Flask method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[3] It is a robust method that, when performed correctly, provides reliable data.

The core principle of the shake-flask method is to establish a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring that excess solid is present, the system reaches equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the clear supernatant then represents the thermodynamic solubility.

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents (e.g., HPLC grade).

-

Calibrate all analytical equipment, including balances and the analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established through preliminary experiments by sampling at different time points until the concentration remains constant.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Assessing the stability of a pharmaceutical intermediate is a critical step in ensuring the safety and efficacy of the final drug product. Stability studies are conducted to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. These studies are crucial for developing stability-indicating analytical methods. Based on the structure of this compound and the known degradation patterns of similar imidazole-containing compounds, the following degradation pathways can be anticipated.[4]

The chloromethyl group is a primary site for hydrolysis. In aqueous solutions, especially under neutral to basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-(hydroxymethyl)-1-methyl-1H-imidazole. The rate of hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: The compound is likely to be more stable due to the protonation of the imidazole ring.

-

Neutral to Basic Conditions: Increased nucleophilic attack by water or hydroxide ions on the chloromethyl group will accelerate hydrolysis.[5]

The imidazole ring is susceptible to oxidation.[6][7] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. The degradation pathway can be complex, potentially yielding various byproducts.

Imidazole-containing compounds can be sensitive to light.[4][8] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products through complex reaction pathways. Photostability testing should be conducted in accordance with ICH Q1B guidelines.

At elevated temperatures, thermal decomposition can occur. The likely initial step in the thermal degradation of this compound is the cleavage of the C-Cl bond or decomposition of the imidazole ring.[9]

Caption: Potential Degradation Pathways of this compound.

Formal Stability Studies

Formal stability studies are conducted under specific storage conditions over a defined period to establish a re-test period for the substance. These studies should be performed on at least three primary batches to ensure batch-to-batch consistency.